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Compound Name:
Ethyl 2-(4-

aminophenoxy)isonicotinate

Cat. No.: B1402142 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-
aminophenoxy)isonicotinate, a promising scaffold for the development of novel therapeutic

agents. While this specific molecule is not extensively described in current literature, its

structural components—a phenoxy-pyridine core—are present in numerous biologically active

compounds. This guide outlines a proposed synthetic route, predicted chemical and biological

properties, and detailed experimental protocols to facilitate its exploration as a starting material

in drug discovery programs.

Chemical Properties and Synthesis
Ethyl 2-(4-aminophenoxy)isonicotinate is a molecule with a molecular formula of

C₁₄H₁₃N₃O₃ and a predicted molecular weight of 271.27 g/mol . Its structure combines a

substituted aminophenol with an ethyl isonicotinate moiety, offering multiple points for chemical

modification and the potential to interact with various biological targets.

Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of Ethyl 2-(4-
aminophenoxy)isonicotinate is presented in the table below. These parameters are crucial

for assessing the molecule's potential as a drug candidate.
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Property Predicted Value

Molecular Formula C₁₄H₁₃N₃O₃

Molecular Weight 271.27 g/mol

XLogP3 2.5

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 4

Topological Polar Surface Area 74.8 Å²

Formal Charge 0

Proposed Synthesis
A two-step synthetic pathway is proposed for the preparation of Ethyl 2-(4-
aminophenoxy)isonicotinate, starting from commercially available 2-chloroisonicotinic acid

and 4-nitrophenol.

The first step involves a nucleophilic aromatic substitution reaction between ethyl 2-

chloroisonicotinate and 4-nitrophenol.

Experimental Protocol:

To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL), add

potassium carbonate (2.76 g, 20 mmol).

Stir the mixture at room temperature for 30 minutes.

Add ethyl 2-chloroisonicotinate (1.86 g, 10 mmol) to the reaction mixture.

Heat the reaction mixture to 80°C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-cold water (100

mL).

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield

Ethyl 2-(4-nitrophenoxy)isonicotinate.

The nitro group of the intermediate is then reduced to an amine to yield the final product.

Experimental Protocol:

Suspend Ethyl 2-(4-nitrophenoxy)isonicotinate (2.86 g, 10 mmol) in a mixture of ethanol (30

mL) and water (10 mL).

Add iron powder (2.79 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol).

Heat the mixture to reflux and stir for 4 hours.

Monitor the reaction by TLC.

Once the reaction is complete, filter the hot solution through a pad of celite to remove the

iron catalyst.

Concentrate the filtrate under reduced pressure to remove ethanol.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford Ethyl 2-(4-aminophenoxy)isonicotinate.

Proposed Synthesis Workflow
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Starting Materials

Step 1: Esterification & Substitution

Step 2: Reduction

2-Chloroisonicotinic acid

Esterification
(Ethanol, H+)

4-Nitrophenol

Nucleophilic Aromatic Substitution
(K2CO3, DMF)

Ethyl 2-chloroisonicotinate

Ethyl 2-(4-nitrophenoxy)isonicotinate

Nitro Group Reduction
(Fe, NH4Cl)

Ethyl 2-(4-aminophenoxy)isonicotinate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate.

Potential Biological Activities and Drug Discovery
Applications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1402142?utm_src=pdf-body-img
https://www.benchchem.com/product/b1402142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The phenoxy-pyridine scaffold is a "privileged structure" in medicinal chemistry, known to

interact with a variety of biological targets. Based on the activities of structurally related

molecules, Ethyl 2-(4-aminophenoxy)isonicotinate is a promising starting point for the

development of inhibitors of several key signaling pathways implicated in disease.

Kinase Inhibition
Many phenoxy-pyridine derivatives have been identified as potent inhibitors of protein kinases,

which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of

cancer and inflammatory diseases.

Potential Kinase Targets:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis,

the formation of new blood vessels, which is essential for tumor growth and metastasis.

c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor cell

proliferation, survival, and invasion.

Tie-2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): Another important

receptor tyrosine kinase involved in angiogenesis.

Anti-inflammatory Activity
The isonicotinic acid moiety is a component of several anti-inflammatory drugs. Derivatives of

Ethyl 2-(4-aminophenoxy)isonicotinate could be explored for their potential to modulate

inflammatory pathways.

Potential Anti-inflammatory Targets:

COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of pro-inflammatory

prostaglandins.

p38 MAPK (p38 Mitogen-Activated Protein Kinase): A key kinase in the signaling cascade

that leads to the production of inflammatory cytokines.

Proposed Signaling Pathway for Kinase Inhibition
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Caption: Potential inhibition of VEGFR-2 and c-Met signaling pathways.

Experimental Protocols for Biological Evaluation
To assess the potential of Ethyl 2-(4-aminophenoxy)isonicotinate and its derivatives as drug

candidates, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol (General):

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or

protein), and ATP.

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction

mixture.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done

using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays,
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or antibody-based detection (e.g., ELISA).

Calculate the percentage of kinase inhibition for each compound concentration.

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by

50%) by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation:

Compound Target Kinase IC₅₀ (nM)

Derivative 1 VEGFR-2 Experimental Value

Derivative 2 c-Met Experimental Value

... ... ...

Cell-Based Anti-Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells.

Experimental Protocol (MTT Assay):

Seed cancer cells (e.g., HUVEC for angiogenesis, A549 for lung cancer) in a 96-well plate

and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for 72 hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-

based solution).

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to untreated control cells.
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Determine the GI₅₀ value (the concentration of the compound that causes 50% growth

inhibition) from the dose-response curve.

Quantitative Data Presentation:

Compound Cell Line GI₅₀ (µM)

Derivative 1 HUVEC Experimental Value

Derivative 2 A549 Experimental Value

... ... ...

Experimental Workflow for Drug Discovery
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Caption: A typical workflow for drug discovery starting from the core scaffold.
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Predicted ADMET Profile
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties is critical in drug discovery. While experimental determination is necessary,

computational models can provide valuable initial predictions for Ethyl 2-(4-
aminophenoxy)isonicotinate.

ADMET Property Predicted Outcome

Absorption

Human Intestinal Absorption High

Caco-2 Permeability Moderate

Distribution

Blood-Brain Barrier Penetration Low

Plasma Protein Binding High

Metabolism

CYP2D6 Substrate Yes

CYP3A4 Substrate Yes

Excretion

Renal Organic Cation Transporter 2 Substrate

Toxicity

AMES Toxicity Non-mutagenic

hERG I Inhibitor Low risk

Conclusion
Ethyl 2-(4-aminophenoxy)isonicotinate represents a valuable and versatile starting point for

the design and synthesis of novel drug candidates. Its phenoxy-pyridine core has been

associated with a range of important biological activities, particularly in the areas of oncology

and inflammation. This technical guide provides a foundational framework for initiating a drug
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discovery program based on this promising scaffold, from a proposed synthetic route to

detailed protocols for biological evaluation. Further investigation into the synthesis of a diverse

library of derivatives and their subsequent screening against relevant biological targets is

warranted to fully explore the therapeutic potential of this chemical class.

To cite this document: BenchChem. [Ethyl 2-(4-aminophenoxy)isonicotinate: A Versatile
Starting Material for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1402142#ethyl-2-4-aminophenoxy-isonicotinate-
starting-material-for-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1402142#ethyl-2-4-aminophenoxy-isonicotinate-starting-material-for-drug-discovery
https://www.benchchem.com/product/b1402142#ethyl-2-4-aminophenoxy-isonicotinate-starting-material-for-drug-discovery
https://www.benchchem.com/product/b1402142#ethyl-2-4-aminophenoxy-isonicotinate-starting-material-for-drug-discovery
https://www.benchchem.com/product/b1402142#ethyl-2-4-aminophenoxy-isonicotinate-starting-material-for-drug-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1402142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

